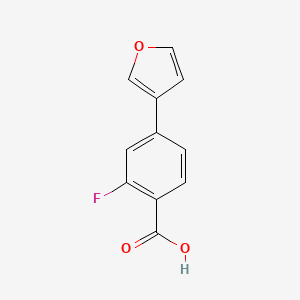

2-Fluoro-4-(furan-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXAMRXCBUPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-(furan-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization profile for the novel compound, 2-Fluoro-4-(furan-3-yl)benzoic acid. Due to the absence of specific literature on this molecule, this document leverages established synthetic methodologies, primarily the Suzuki-Miyaura cross-coupling reaction, and extrapolates analytical data from structurally analogous compounds. This guide serves as a foundational resource for researchers intending to synthesize and characterize this target molecule for applications in medicinal chemistry and materials science.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and development due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The incorporation of a furan moiety, a common heterocyclic scaffold in pharmaceuticals, further expands the potential biological activity of the molecule. This compound represents a novel molecular scaffold combining these key features. This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characteristics of this compound.

Proposed Synthesis

The synthesis of this compound can be strategically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the efficient formation of a carbon-carbon bond between an aryl halide and a heteroaryl boronic acid or ester.[1][2][3] The proposed two-step synthetic pathway is outlined below.

Workflow for the Proposed Synthesis:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-bromobenzoate

-

Reaction Setup: To a solution of 2-fluoro-4-bromobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction Execution: The reaction mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford methyl 2-fluoro-4-bromobenzoate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine methyl 2-fluoro-4-bromobenzoate (1.0 eq), furan-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 4 mL/mmol).

-

Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: The crude methyl 2-fluoro-4-(furan-3-yl)benzoate is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

-

Purification: After completion of the hydrolysis, the THF is removed in vacuo. The aqueous layer is acidified with 1N HCl to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization.

Predicted Characterization Data

While no experimental data for this compound is currently available, its characteristic analytical data can be predicted based on the known spectral data of structurally similar compounds.[4][5][6]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Predicted shifts (ppm) in DMSO-d₆: 13.5 (s, 1H, -COOH), 8.1-8.2 (m, 1H, Ar-H), 7.9-8.0 (m, 1H, Ar-H), 7.7-7.8 (m, 1H, Furan-H), 7.5-7.6 (m, 1H, Ar-H), 7.0-7.1 (m, 1H, Furan-H), 6.7-6.8 (m, 1H, Furan-H). |

| ¹³C NMR | Predicted shifts (ppm) in DMSO-d₆: 165-166 (C=O), 160-162 (d, ¹JCF, C-F), 144-145 (Furan-C), 141-142 (Furan-C), 132-133 (d, Ar-C), 128-129 (d, Ar-C), 125-126 (Ar-C), 122-123 (Furan-C), 118-119 (d, Ar-C), 109-110 (Furan-C). |

| ¹⁹F NMR | Predicted shift (ppm) in DMSO-d₆: -110 to -115. |

| IR | Predicted peaks (cm⁻¹): 3300-2500 (O-H stretch, broad), 1700-1680 (C=O stretch), 1620-1600 (C=C stretch, aromatic), 1250-1200 (C-F stretch). |

| Mass Spec. | Predicted m/z (ESI-): [M-H]⁻ at 205.04. |

Logical Relationship for Spectral Prediction:

Figure 2: Logic for predicting the spectral data of the target compound.

Potential Applications

Given its structural features, this compound holds promise in several areas of research and development:

-

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluorinated benzoic acid motif is present in several approved drugs, and the furan ring can act as a bioisostere or a key binding element.

-

Materials Science: As a component in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the combination of aromatic and heterocyclic rings can influence the material's electronic properties.

Conclusion

This technical guide provides a robust starting point for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura cross-coupling strategy is a high-yield, reliable method for the construction of the target biaryl system. The predicted analytical data offers a valuable reference for chemists to confirm the identity and purity of the synthesized compound. The potential applications in drug discovery and materials science underscore the importance of exploring this novel chemical entity.

References

- 1. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

Technical Guide: 2-Fluoro-4-(furan-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Fluoro-4-(furan-3-yl)benzoic acid is not widely documented in scientific literature or commercial catalogs. As such, a specific CAS number is not publicly available. This guide provides a prospective analysis, including a proposed synthetic route and predicted physicochemical and biological properties based on established chemical principles and data from analogous structures. All experimental data presented herein is predictive or adapted from protocols for similar compounds.

Introduction

This compound is a synthetic organic compound that incorporates three key structural motifs: a benzoic acid, a fluorine substituent, and a furan ring. The strategic placement of a fluorine atom on the benzene ring can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical in drug design. The furan moiety is a five-membered aromatic heterocycle present in numerous biologically active natural products and synthetic pharmaceuticals, known to interact with a variety of biological targets. The combination of these features in a single molecule makes this compound a compound of interest for discovery chemistry, particularly in the fields of pharmaceuticals and materials science.

Physicochemical Properties

As this compound is not commercially available, experimental data is unavailable. The following table summarizes its calculated and predicted properties.

| Property | Value | Source |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₁H₇FO₃ | Calculated |

| Molecular Weight | 206.17 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | 200-220 °C | Predicted |

| Boiling Point | ~350-400 °C | Predicted |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A highly plausible and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a commercially available aryl halide, 4-Bromo-2-fluorobenzoic acid , with 3-Furanylboronic acid .

Reactants

| Reactant | CAS Number | Molecular Formula | Molecular Weight |

| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C₇H₄BrFO₂ | 219.01 g/mol |

| 3-Furanylboronic acid | 55552-70-0 | C₄H₅BO₃ | 111.89 g/mol |

| Palladium(II) acetate | 3375-31-3 | C₄H₆O₄Pd | 224.50 g/mol |

| RuPhos | 787618-22-8 | C₃₀H₄₅P | 440.65 g/mol |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 g/mol |

Experimental Protocol (Adapted)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides with heteroarylboronic acids.[1]

-

Reaction Setup: To a 50 mL round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0 mmol, 219 mg), 3-Furanylboronic acid (1.2 mmol, 134 mg), and Sodium Carbonate (2.0 mmol, 212 mg).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 4.5 mg) and RuPhos (0.04 mmol, 17.6 mg). Add this catalyst mixture to the reaction flask.

-

Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl to protonate the carboxylic acid.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

NMR Spectroscopy

The following table provides predicted chemical shifts (δ) in ppm for ¹H, ¹³C, and ¹⁹F NMR spectra, assuming DMSO-d₆ as the solvent.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~13.5 | broad singlet | Carboxylic acid proton |

| ~8.2 | singlet | Furan C2-H | |

| ~7.9 | triplet | Benzoic acid C6-H | |

| ~7.6 | singlet | Furan C5-H | |

| ~7.4 | doublet | Benzoic acid C5-H | |

| ~7.3 | doublet | Benzoic acid C3-H | |

| ~6.9 | singlet | Furan C4-H | |

| ¹³C NMR | ~165 | singlet | Carboxylic acid carbon |

| ~160 (d, J≈250 Hz) | doublet | C2-F | |

| ~145 | singlet | Furan C2 | |

| ~140 | singlet | Furan C5 | |

| ~135 | doublet | Benzoic acid C6 | |

| ~130 | singlet | Benzoic acid C4 | |

| ~125 | singlet | Furan C3 | |

| ~120 | doublet | Benzoic acid C5 | |

| ~115 | doublet | Benzoic acid C3 | |

| ~110 | singlet | Furan C4 | |

| ~110 | doublet | Benzoic acid C1 | |

| ¹⁹F NMR | ~ -110 to -120 | singlet | Fluorine on benzoic acid |

Mass Spectrometry

-

Expected Exact Mass (for C₁₁H₇FO₃): 206.0379

-

Expected [M-H]⁻ in ESI-negative mode: 205.0301

Infrared (IR) Spectroscopy

-

~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.

-

~1250 cm⁻¹: C-F stretch.

-

~1150 cm⁻¹: C-O-C stretch of the furan ring.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the activities of its constituent moieties suggest potential areas for investigation.

-

Anti-inflammatory and Analgesic: Many fluorinated benzoic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial: The furan nucleus is a scaffold found in various antibacterial and antifungal agents.[2]

-

Anticancer: Both fluorinated aromatics and furan derivatives have been explored as potential anticancer agents.

-

Enzyme Inhibition: The combination of a carboxylic acid (a common pharmacophore for binding to active sites) and the unique electronic properties of the fluorinated furan-aryl system could lead to novel enzyme inhibitors.

Structure-Activity Relationship Logic

Caption: Relationship between structural motifs and potential biological activities.

Safety Information

-

Precursors: 4-Bromo-2-fluorobenzoic acid is an irritant.[3] 3-Furanylboronic acid is an irritant and air-sensitive.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Catalyst: Palladium compounds are toxic and should be handled with care.

-

Product: The final product, this compound, should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. A full safety assessment should be conducted before handling on a large scale.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Furanylboronic acid = 95.0 55552-70-0 [sigmaaldrich.com]

- 3. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Furanboronic acid | 55552-70-0 [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Fluoro-4-(furan-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and predicted physicochemical properties of 2-Fluoro-4-(furan-3-yl)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide leverages computational predictions and established synthetic methodologies for analogous compounds. Included are its chemical identifiers, predicted quantitative data, a detailed plausible synthesis protocol via Suzuki-Miyaura coupling, and visualizations of its molecular structure and synthetic pathway. This document serves as a foundational resource for researchers interested in the potential applications of this and related biaryl carboxylic acids.

Molecular Structure and Identifiers

This compound is a biaryl carboxylic acid featuring a benzoic acid core substituted with a fluorine atom at the 2-position and a furan ring at the 4-position. The fluorine substitution is known to influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, while the furan moiety can participate in various non-covalent interactions, making it a person of interest for drug design.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Canonical SMILES | O=C(O)c1cc(c2ccoc2)ccc1F |

| InChIKey | UPPWHBHCZZWJRU-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₇FO₃ |

| Molecular Weight | 206.17 g/mol |

digraph "2_Fluoro_4_furan_3_yl_benzoic_acid" { graph [fontname="Arial", fontsize=10, size="7.6,7.6!"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom Definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; F1 [label="F"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O3 [label="O"]; C11 [label="C"];

// Benzoic Acid Ring C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid]; C1 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- O2 [style=solid]; O2 -- H1 [style=solid]; C2 -- F1 [style=solid];

// Furan Ring C4 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- O3 [style=solid]; O3 -- C11 [style=solid]; C11 -- C10 [style=solid]; C10 -- C8 [style=double];

// Positioning {rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;} {rank=same; C7; F1;} {rank=same; O1; O2;} {rank=same; C8; C10;} {rank=same; C9; C11;} }

Caption: 2D Molecular Structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values provide an estimation of the molecule's behavior in biological and chemical systems.

| Property | Predicted Value | Method/Software |

| pKa | 3.5 - 4.5 | Various online predictors |

| logP | 2.0 - 2.5 | Various online predictors |

| Aqueous Solubility | Low | Predicted from logP |

Note: These values are predictions and should be used as estimates. Experimental validation is recommended.

Molecular Conformation

The conformation of this compound is primarily determined by the dihedral angles between the benzoic acid ring, the furan ring, and the carboxylic acid group.

-

Inter-ring Dihedral Angle: The rotation around the C-C bond connecting the benzoic acid and furan rings is expected to be sterically hindered. The most stable conformation is likely to be non-planar to minimize steric clash between the ortho hydrogens of both rings.

-

Carboxylic Acid Conformation: The carboxylic acid group's orientation relative to the benzene ring can be influenced by intramolecular hydrogen bonding. The presence of the ortho-fluorine atom may favor a conformation where the carboxylic acid proton interacts with the fluorine, although this is generally a weak interaction.

Further computational modeling, such as Density Functional Theory (DFT) calculations, would be required to more accurately determine the lowest energy conformation and the rotational energy barrier between the two aromatic rings.

Proposed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and organoboron compounds and is known for its high tolerance of various functional groups.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Methodology:

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

3-Furylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Deionized water (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (drying agent)

-

Hydrochloric acid (1M, for acidification)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3-furylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water (typically in a 3:1 to 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 2-3 using 1M HCl. This will protonate the carboxylic acid, making it soluble in the organic phase. Extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

While experimental data on this compound remains scarce, this technical guide provides a solid foundation for its study. The predicted physicochemical properties suggest it has characteristics suitable for further investigation in drug discovery and materials science. The proposed synthesis via Suzuki-Miyaura coupling offers a reliable and adaptable route for its preparation. It is anticipated that this guide will facilitate future research into this and structurally related compounds, ultimately enabling the exploration of their potential applications.

Discovery of Novel Furan-Containing Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a benzoic acid moiety can further enhance the therapeutic potential by providing an additional site for interaction with biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of novel furan-containing benzoic acid derivatives, with a focus on their potential as anticancer agents.

Synthesis of Furan-Containing Benzoic Acid Derivatives

A common and effective method for the synthesis of furan-containing benzoic acid derivatives is the Knoevenagel condensation, followed by intramolecular cyclization. This approach offers a versatile route to a variety of substituted furans.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of a rhodanine-based 4-(furan-2-yl)benzoic acid derivative, which has been shown to be an inhibitor of xanthine oxidase.

Materials:

-

Substituted rhodanine

-

4-(5-formyl-furan-2-yl)benzoic acid

-

2-aminoethanol or potassium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of the appropriate rhodanine derivative (1 mmol) and 4-(5-formyl-furan-2-yl)benzoic acid (1 mmol) is prepared.

-

2-aminoethanol (in the case of N-substituted rhodanines) or potassium acetate (for unsubstituted rhodanine) is added as a catalyst.

-

Glacial acetic acid is added as a solvent.

-

The reaction mixture is refluxed for 2-5 hours.

-

After cooling, the precipitate is filtered, washed with water, and dried to yield the final product.

Biological Evaluation: Anticancer Activity

The in vitro cytotoxic activity of the synthesized furan-containing benzoic acid derivatives is commonly evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., HeLa, SW620, KYSE70, KYSE150, MCF-7)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized furan-containing benzoic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubated for another 24-48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of representative furan-containing benzoic acid derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 1 | HeLa | 0.08 | [3] |

| 4 | HeLa | 8.79 | [3] |

| 17 | HeLa | 1.25 | [3] |

| 20 | HeLa | 2.11 | [3] |

| 21 | HeLa | 3.45 | [3] |

| 24 | HeLa | 0.23 | [3] |

| 24 | SW620 | 5.67 | [3] |

| 26 | SW620 | 12.34 | [3] |

| 27 | HeLa | 1.89 | [3] |

| 31 | HeLa | 4.32 | [3] |

| 32 | HeLa | 0.15 | [3] |

| 32 | SW620 | 8.91 | [3] |

| 35 | SW620 | 10.76 | [3] |

| 4c | KYSE70 | 0.655 µg/mL (after 48h) | [2] |

| 4c | KYSE150 | 0.655 µg/mL (after 48h) | [2] |

| 4 | MCF-7 | 4.06 | [4] |

| 7 | MCF-7 | 2.96 | [4] |

Mechanism of Action: Signaling Pathway Modulation

Several studies have indicated that furan-containing benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and Wnt/β-catenin pathways are two such critical pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.

Caption: The PI3K/Akt signaling pathway and potential inhibition by furan derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation.

Caption: The Wnt/β-catenin signaling pathway and its potential modulation.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel furan-containing benzoic acid derivatives as anticancer agents.

Caption: A typical experimental workflow for anticancer drug discovery.

Conclusion

Novel furan-containing benzoic acid derivatives represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their straightforward synthesis, potent in vitro cytotoxicity, and ability to modulate key oncogenic signaling pathways make them attractive candidates for further preclinical and clinical investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this exciting area of medicinal chemistry.

References

- 1. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 2-Fluoro-4-(furan-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the initial biological activity screening of the novel compound, 2-Fluoro-4-(furan-3-yl)benzoic acid. While no specific biological data for this compound currently exists in the public domain, its structural motifs—a fluorinated benzoic acid and a furan ring—are present in numerous biologically active molecules. Furan derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Similarly, the inclusion of fluorine in drug candidates can enhance metabolic stability and binding affinity.[4] This guide outlines a prospective screening strategy, detailing experimental protocols and data presentation formats to elucidate the therapeutic potential of this compound.

Rationale for Screening: Predicted Biological Activities

Based on extensive literature on structurally related compounds, this compound is a candidate for screening in the following therapeutic areas:

-

Antimicrobial Activity: Furan-containing compounds have demonstrated notable antibacterial and antifungal properties.[1][5] The furan scaffold is a key component in various antimicrobial agents.[1][6]

-

Anti-inflammatory Activity: Derivatives of furan are recognized for their anti-inflammatory effects.[1][3]

-

Anticancer Activity: Numerous benzo[b]furan derivatives have been investigated for their potential as antitumor and antiproliferative agents.[7]

-

Analgesic Activity: Certain furan derivatives have been reported to possess analgesic properties.[1]

A systematic screening approach is therefore warranted to investigate these potential activities.

Proposed Screening Workflow

The following workflow provides a structured approach to the initial biological evaluation of this compound.

Caption: A generalized workflow for the biological activity screening of a novel compound.

Experimental Protocols

This section details the methodologies for key screening experiments.

In Vitro Cytotoxicity Assay: MTT Protocol

Objective: To determine the general cytotoxicity of the compound against a non-cancerous cell line (e.g., HEK293) to establish a safe concentration range for further assays.

Materials:

-

HEK293 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Screening: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

96-well plates

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microbial strain adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well.

-

Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Screening: COX-2 Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of the compound against the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (commercially available)

-

Test compound and a known COX-2 inhibitor (e.g., Celecoxib)

Procedure:

-

Follow the protocol provided with the commercial assay kit.

-

Typically, the test compound is pre-incubated with the COX-2 enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is measured, often via a colorimetric or fluorescent method.

-

The percentage of COX-2 inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: Quantitative Summary

All quantitative results should be presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Result (µM) |

|---|

| HEK293 | MTT | IC₅₀ (48h) | >100 (Hypothetical) |

Table 2: Antimicrobial Activity of this compound

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| S. aureus | ATCC 29213 | 16 (Hypothetical) |

| E. coli | ATCC 25922 | 64 (Hypothetical) |

| C. albicans | ATCC 90028 | 32 (Hypothetical) |

Table 3: Anti-inflammatory Activity of this compound

| Target | Assay Type | Endpoint | Result (µM) |

|---|

| COX-2 | Enzyme Inhibition | IC₅₀ | 25 (Hypothetical) |

Potential Signaling Pathway Involvement: NF-κB Pathway

Given the potential anti-inflammatory activity, a plausible mechanism of action could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to the inflammatory response.

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

Conclusion

While experimental data for this compound is not yet available, its chemical structure suggests a strong potential for diverse biological activities. The screening protocols and workflow outlined in this guide provide a robust starting point for a thorough investigation into its therapeutic promise. A systematic approach, beginning with broad primary screening and progressing to more focused secondary and mechanistic studies, will be crucial in uncovering the pharmacological profile of this novel compound.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Studies of 2-Fluoro-4-(furan-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(furan-3-yl)benzoic acid is a synthetic organic compound featuring a fluorinated benzoic acid scaffold substituted with a furan ring. The unique combination of these moieties suggests potential for diverse biological activities, as furan derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4] The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability.[5]

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of this compound, critical parameters for its development as a potential therapeutic agent. The following sections detail standardized experimental protocols, present hypothetical data for illustrative purposes, and outline potential molecular interactions.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[6][7] Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's dissolution properties.[8][9][10]

Experimental Protocols

2.1.1. Kinetic Solubility Assay

This assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[8][9][10][11][12]

-

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler

-

Plate shaker

-

Nephelometer or UV-Vis spectrophotometer

-

Filtration apparatus (for direct UV method)

-

-

Procedure (Nephelometric Method):

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the light scattering of each well using a nephelometer to detect precipitation.

-

The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

-

2.1.2. Thermodynamic Solubility Assay

This "shake-flask" method determines the equilibrium solubility of the solid compound in a given solvent, which is considered its true solubility.[9][13][14][15][16][17]

-

Materials and Equipment:

-

Solid this compound

-

Purified water, PBS (pH 7.4), and other relevant buffers

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent (e.g., 5 mL of PBS, pH 7.4).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the excess solid.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

Data Presentation: Solubility of this compound

| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25 | > 150 | > 735 |

| Thermodynamic | Purified Water | 25 | 85.6 | 419.3 |

| Thermodynamic | PBS (pH 7.4) | 25 | 123.2 | 603.5 |

| Thermodynamic | FaSSIF | 37 | 145.8 | 714.2 |

| Thermodynamic | FeSSIF | 37 | 162.5 | 796.0 |

Fasted-State Simulated Intestinal Fluid (FaSSIF), Fed-State Simulated Intestinal Fluid (FeSSIF)

Visualization: Solubility Testing Workflow

Caption: Workflow for determining the kinetic and thermodynamic solubility.

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[18][19][20][21] Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[22][23][24][25][26][27][28] These studies are conducted based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols: Forced Degradation Studies

A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.

3.1.1. Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)

-

Procedure:

-

Prepare solutions of this compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

-

3.1.2. Oxidative Stability

-

Procedure:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂ in water).

-

Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

-

Analyze samples at appropriate time points by HPLC.

-

3.1.3. Photostability

-

Procedure (as per ICH Q1B guidelines): [29][30][31][32][33]

-

Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.

-

The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored in the dark under the same temperature conditions.

-

Analyze both the light-exposed and dark control samples by HPLC.

-

3.1.4. Thermal Stability (Solid State)

-

Procedure:

-

Place the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Analyze samples at various time points (e.g., 1, 2, 4 weeks) by HPLC to assess for degradation.

-

Data Presentation: Forced Degradation of this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RRT) |

| 0.1 N HCl (60°C) | 7 days | 8.5 | 2 | 0.85 |

| 0.1 N NaOH (60°C) | 7 days | 15.2 | 3 | 0.78 |

| Water (60°C) | 7 days | < 1.0 | 0 | - |

| 3% H₂O₂ (RT) | 24 hours | 11.8 | 2 | 0.92 |

| Photostability (ICH Q1B) | - | 5.3 | 1 | 1.15 |

| Thermal (60°C/75% RH) | 4 weeks | 2.1 | 1 | 0.85 |

Relative Retention Time (RRT) is given relative to the parent peak.

Visualization: Stability Testing Workflow

Caption: Workflow for forced degradation (stress) stability testing.

Hypothetical Signaling Pathway Involvement

Derivatives of furan and benzoic acid have been investigated for their anti-inflammatory properties. A plausible mechanism of action for an anti-inflammatory compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

In a hypothetical scenario, this compound could act as an inhibitor of IKK (IκB kinase), a key enzyme in the NF-κB pathway. By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB) would be prevented. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Visualization: Hypothetical NF-κB Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The solubility and stability profiles of this compound are fundamental to its potential as a drug candidate. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data for early-stage drug development. The hypothetical data and pathway analysis suggest that this compound may possess favorable physicochemical properties and a plausible mechanism of action for conditions such as inflammation. Further empirical studies are required to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. hovione.com [hovione.com]

- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. sciforum.net [sciforum.net]

- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. japsonline.com [japsonline.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. scribd.com [scribd.com]

- 23. ijcrt.org [ijcrt.org]

- 24. veeprho.com [veeprho.com]

- 25. rsc.org [rsc.org]

- 26. biobostonconsulting.com [biobostonconsulting.com]

- 27. rwandafda.gov.rw [rwandafda.gov.rw]

- 28. google.com [google.com]

- 29. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 30. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 31. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 32. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

2-Fluoro-4-(furan-3-yl)benzoic acid: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(furan-3-yl)benzoic acid as a promising fragment for fragment-based drug discovery (FBDD). While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from closely related analogs and foundational chemical principles to present its potential utility. This guide covers hypothetical synthesis, physicochemical properties, potential biological activities, and its application in FBDD workflows. Detailed experimental protocols and conceptual diagrams are provided to illustrate its potential in the drug discovery pipeline.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development.[1][2][3] FBDD utilizes small, low-complexity molecules, or "fragments," which typically have a low molecular weight (under 300 Da), to probe the binding sites of biological targets.[3] Although these fragments usually exhibit weak binding affinity, they form high-quality interactions with the target protein.[1] The small size and simplicity of fragments allow for a more efficient exploration of chemical space and often lead to lead compounds with better drug-like properties.[2]

The core principle of FBDD involves identifying a fragment hit and then optimizing its structure to increase potency and selectivity. This can be achieved through various strategies, including fragment growing, linking, or merging. The success of FBDD has been demonstrated by the number of approved drugs that have originated from this approach.[1]

The Potential of this compound as a Fragment

The molecule this compound incorporates several key features that make it an attractive fragment for FBDD:

-

Fluorine Substitution: The ortho-fluoro substituent on the benzoic acid ring can significantly influence the molecule's conformation and pKa, and can form specific interactions with protein targets, such as hydrogen bonds or halogen bonds. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

-

Furan Moiety: The furan ring is an electron-rich aromatic heterocycle present in many biologically active compounds.[4][5] It can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding (via the oxygen atom). Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5]

-

Carboxylic Acid Group: The carboxylic acid provides a key interaction point, capable of forming strong hydrogen bonds or salt bridges with amino acid residues in a protein's active site. It also provides a convenient handle for synthetic elaboration to "grow" the fragment into a more potent inhibitor.

Physicochemical Properties (Hypothetical)

Based on the general properties of similar fragments used in FBDD, the following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Rationale |

| Molecular Weight | ~192.15 g/mol | Below the 300 Da threshold for fragments. |

| cLogP | ~2.5 | Within the typical range for fragments, ensuring adequate solubility while retaining some lipophilicity for cell permeability. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 3 | The carboxylic acid carbonyl, the furan oxygen, and the fluorine atom. |

| Rotatable Bonds | 1 | The bond between the benzoic acid and furan rings, providing some conformational flexibility. |

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a Suzuki coupling reaction, a common method for forming aryl-aryl bonds.

Experimental Protocol: Suzuki Coupling

-

Reactants: 2-Fluoro-4-bromobenzoic acid (1 equivalent), 3-furanylboronic acid (1.2 equivalents), Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Procedure:

-

To a round-bottom flask, add 2-Fluoro-4-bromobenzoic acid, 3-furanylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture and the palladium catalyst.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer to precipitate the product.

-

Collect the solid product by filtration and purify by recrystallization or column chromatography.

-

Potential Biological Applications and Signaling Pathways

Given the known biological activities of furan and fluorobenzoic acid derivatives, this compound could be explored as a fragment for targets in various disease areas. For instance, derivatives of fluorobenzoic acid have been investigated as antimicrobial agents.[6][7] Furan-containing compounds have also demonstrated a broad spectrum of biological activities.[4][5]

Hypothetical Target: Fatty Acid Biosynthesis

Some benzoic acid derivatives have been shown to inhibit enzymes involved in fatty acid biosynthesis (FAB) in bacteria.[8] The fragment this compound could potentially bind to an enzyme in this pathway, such as FabI, the enoyl-acyl carrier protein reductase.

Caption: Hypothetical inhibition of the bacterial fatty acid biosynthesis pathway.

Fragment Screening and Hit Validation Workflow

Identifying and validating fragment hits is a critical step in FBDD. A typical workflow is outlined below.

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

-

Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

-

Fragment Library Screening: Prepare a library of fragments, including this compound, dissolved in an appropriate buffer.

-

SPR Analysis:

-

Flow the fragment solutions over the sensor chip at a constant flow rate.

-

Monitor the change in the refractive index near the sensor surface, which is proportional to the binding of the fragment to the immobilized protein.

-

Regenerate the sensor surface between fragment injections.

-

-

Hit Identification: Fragments that produce a significant and reproducible binding response are considered primary hits.

-

Hit Validation:

-

Confirm the identity and purity of the hit fragments.

-

Perform dose-response experiments to determine the binding affinity (KD).

-

Use orthogonal biophysical techniques (e.g., Nuclear Magnetic Resonance - NMR, Isothermal Titration Calorimetry - ITC) to confirm the binding.

-

Caption: A typical workflow for fragment-based drug discovery.

Conclusion

References

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 5. ijabbr.com [ijabbr.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of 2-Fluoro-4-(furan-3-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a foundational preclinical toxicity assessment of the novel compound, 2-Fluoro-4-(furan-3-yl)benzoic acid. In the absence of direct empirical data, this document outlines a comprehensive initial screening strategy encompassing in vitro cytotoxicity, genotoxicity, and an in vivo acute toxicity evaluation. The methodologies presented are based on established protocols from regulatory guidelines and scientific best practices. This guide is intended to serve as a framework for researchers and drug development professionals initiating the safety evaluation of this and structurally related molecules. All data presented herein is hypothetical and for illustrative purposes.

Introduction

This compound is a small molecule with potential applications in medicinal chemistry, likely as an intermediate or a primary pharmacophore. As with any new chemical entity destined for further development, a thorough understanding of its toxicological profile is paramount. This document outlines the essential primary toxicity assays required to establish a preliminary safety profile. The core components of this initial assessment include evaluating the compound's potential to induce cell death (cytotoxicity), cause genetic mutations (genotoxicity), and elicit short-term adverse effects in a whole-animal model (acute oral toxicity).

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in early-stage drug discovery to measure the intrinsic toxicity of a compound to cells.[1][2][3] These assays can help in eliminating compounds with a high potential for causing cell damage early in the development process.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cell lines

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (final concentrations ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| HepG2 | This compound | > 100 |

| HEK293 | This compound | > 100 |

Interpretation: The hypothetical data suggests that this compound does not exhibit significant cytotoxicity against HepG2 and HEK293 cells at concentrations up to 100 µM.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.[4][5][6][7]

Experimental Protocol: Ames Test

The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-).[4][5][6] The assay measures the ability of a substance to cause mutations that revert the bacteria to a histidine-synthesizing state (his+).[5][6]

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

S9 metabolic activation system (rat liver homogenate)

-

Minimal glucose agar plates

-

Top agar

-

Positive and negative controls

Procedure:

-

Preparation: Prepare various concentrations of the test compound.

-

Incubation: In separate tubes, mix the test compound, the bacterial strain, and either the S9 mix (for metabolic activation) or a buffer.[4][7]

-

Plating: Pour the mixture onto minimal glucose agar plates.[4]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Hypothetical Genotoxicity Data

| Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants ± SD | Result |

| TA98 | - | 0, 10, 50, 100, 500 | 25 ± 4, 28 ± 5, 30 ± 3, 32 ± 6, 35 ± 5 | Negative |

| TA98 | + | 0, 10, 50, 100, 500 | 30 ± 6, 33 ± 4, 36 ± 5, 38 ± 7, 40 ± 6 | Negative |

| TA100 | - | 0, 10, 50, 100, 500 | 120 ± 10, 125 ± 12, 130 ± 11, 135 ± 14, 140 ± 13 | Negative |

| TA100 | + | 0, 10, 50, 100, 500 | 130 ± 15, 138 ± 13, 145 ± 16, 150 ± 14, 155 ± 17 | Negative |

Interpretation: The hypothetical results from the Ames test indicate that this compound is not mutagenic in the tested Salmonella typhimurium strains, both with and without metabolic activation.

In Vivo Acute Oral Toxicity

An acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance.[8][9][10] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[10][11]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Sex: Female (testing in one sex is often considered sufficient)[11]

-

Number of animals: 3 per step[11]

Procedure:

-

Dosing: A single oral dose of the test substance is administered to a group of 3 female rats. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[8]

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is decreased. If no mortality is observed, the dose for the next step is increased.

-

Classification: The substance is classified based on the observed mortality at specific dose levels according to the Globally Harmonised System (GHS).[10]

Hypothetical Acute Oral Toxicity Data

| Starting Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs | GHS Classification |

| 2000 | 3 | 0/3 | No significant signs of toxicity observed. | Not Classified (LD₅₀ > 2000 mg/kg) |

Interpretation: Based on the hypothetical data, this compound would be classified as having low acute oral toxicity, with an LD₅₀ greater than 2000 mg/kg.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Workflow for the Ames test for genotoxicity.

Caption: Workflow for the acute oral toxicity study (OECD 423).

Potential Signaling Pathway Perturbation

Benzoic acid and its derivatives can interact with various biological pathways. While specific pathways for this compound are unknown, related compounds are known to influence pathways such as the salicylic acid biosynthesis pathway in plants or interact with pro-inflammatory signaling pathways.[12][13] Further investigation would be required to determine if this compound has any significant off-target effects on key mammalian signaling pathways.

Caption: Hypothetical signaling pathways potentially affected by benzoic acid derivatives.

Conclusion and Future Directions

This initial toxicity assessment, based on a hypothetical data set, suggests that this compound exhibits a favorable preliminary safety profile. The compound demonstrated low cytotoxicity, no mutagenic activity in the Ames test, and low acute oral toxicity.

These findings, while encouraging, represent only the initial step in a comprehensive safety evaluation. Further studies are recommended, including:

-

In vitro micronucleus assay: To assess for chromosomal damage.

-

hERG assay: To evaluate the potential for cardiac toxicity.

-

ADME studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound.

-

Repeated-dose toxicity studies: To assess the effects of longer-term exposure.

The protocols and frameworks provided in this guide offer a robust starting point for the continued toxicological evaluation of this compound and other novel chemical entities.

References

- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthetic Insight: A Protocol for the Preparation of 2-Fluoro-4-(furan-3-yl)benzoic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed synthetic protocol for the preparation of 2-Fluoro-4-(furan-3-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy employs a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This application note provides a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic pathway.

Introduction

Fluorinated benzoic acid derivatives are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. The incorporation of a furan moiety can further modulate the pharmacological profile of a molecule. This compound, therefore, represents a key intermediate for the synthesis of novel bioactive compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, offering high yields and functional group tolerance. The proposed synthesis leverages this reaction for the efficient coupling of a commercially available fluorinated benzoic acid precursor with a furan boronic acid.

Synthetic Scheme

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Fluoro-4-bromobenzoic acid and furan-3-ylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.

| Parameter | Value |

| Starting Materials | |

| 2-Fluoro-4-bromobenzoic acid | 1.0 eq |

| Furan-3-ylboronic acid | 1.2 eq |

| Catalyst & Reagents | |

| Pd(PPh₃)₄ | 0.05 eq |

| K₂CO₃ | 2.0 eq |

| Reaction Conditions | |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Reaction Time | 12 h |

| Product | |

| Yield | 75-85% (Estimated) |

| Purity | >95% (after purification) |

| Molecular Formula | C₁₁H₇FO₃ |

| Molecular Weight | 206.17 g/mol |

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions.

Materials:

-

2-Fluoro-4-bromobenzoic acid

-

Furan-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask, add 2-Fluoro-4-bromobenzoic acid (1.0 mmol, 219 mg), furan-3-ylboronic acid (1.2 mmol, 134 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add a magnetic stir bar to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add a mixture of anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry (MS)

-

High-performance liquid chromatography (HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Key stages of the synthesis and purification process.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of the Suzuki-Miyaura cross-coupling reaction ensures good yields and high purity of the final product, making it a suitable procedure for both academic and industrial research settings. The resulting compound can be utilized in the development of novel pharmaceuticals and advanced materials.

Application Notes and Protocols for the Synthesis of 4-Aryl-Fluorobenzoic Acids via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aryl-fluorobenzoic acids are a class of organic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the benzoic acid scaffold can profoundly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and acidity (pKa).[1][2] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects of drug candidates. Consequently, the development of efficient and versatile synthetic methods for accessing these compounds is of paramount importance.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields.[4] This application note provides detailed protocols for the synthesis of various 4-aryl-fluorobenzoic acids using the Suzuki coupling reaction, summarizing key quantitative data and outlining experimental workflows. 4-Bromo-2-fluorobenzoic acid, for instance, is a key intermediate in the synthesis of pharmaceuticals like enzalutamide and Venclexta.[5]

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki coupling synthesis of various 4-aryl-fluorobenzoic acids.

Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids [6]

| Entry | Bromobenzoic Acid | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 95 |

| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 99 |

| 3 | 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | 1.5 | 89 |